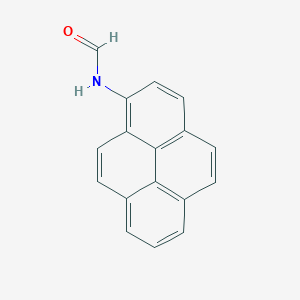
N-Formyl-1-aminopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-1-aminopyrene (NFAP) is a fluorescent probe that has been widely used in scientific research to detect and quantify reactive oxygen species (ROS) in living cells and tissues. This molecule is a derivative of 1-aminopyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a fluorescent tracer in biological and environmental studies.
Mecanismo De Acción
N-Formyl-1-aminopyrene works by reacting with ROS to produce a highly fluorescent compound that emits light in the visible range. This fluorescence can be detected using a variety of methods, including fluorescence microscopy, flow cytometry, and spectroscopy. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify the levels of these molecules with high precision.
Efectos Bioquímicos Y Fisiológicos
N-Formyl-1-aminopyrene does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that is easily eliminated from the body, making it a safe and effective tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Formyl-1-aminopyrene has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its compatibility with a wide range of experimental systems, and its ease of use. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules.
Direcciones Futuras
There are many potential future directions for research involving N-Formyl-1-aminopyrene, including the development of new methods for ROS detection, the use of N-Formyl-1-aminopyrene in combination with other fluorescent probes to study complex cellular processes, and the application of N-Formyl-1-aminopyrene in clinical studies of oxidative stress-related diseases. Additionally, the synthesis of new derivatives of N-Formyl-1-aminopyrene with improved properties could lead to even more powerful tools for scientific research.
Métodos De Síntesis
N-Formyl-1-aminopyrene can be synthesized by reacting 1-aminopyrene with formic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction yields a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Aplicaciones Científicas De Investigación
N-Formyl-1-aminopyrene has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cancer. This molecule is particularly useful for detecting ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By measuring the levels of ROS in cells and tissues, researchers can gain insights into the mechanisms of disease and develop new therapies for a variety of conditions.
Propiedades
Número CAS |
103915-43-1 |
|---|---|
Nombre del producto |
N-Formyl-1-aminopyrene |
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
N-pyren-1-ylformamide |
InChI |
InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |
Clave InChI |
YRRFNWAQLGOASH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Otros números CAS |
103915-43-1 |
Sinónimos |
N-formyl-1-aminopyrene NFAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



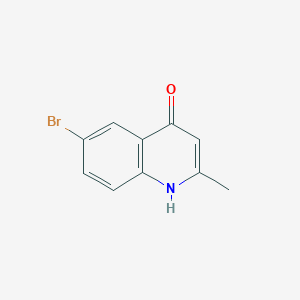
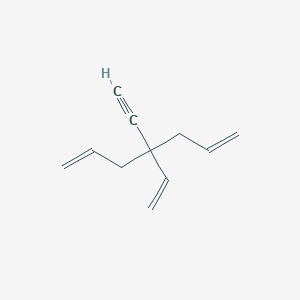
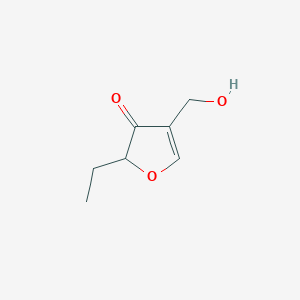
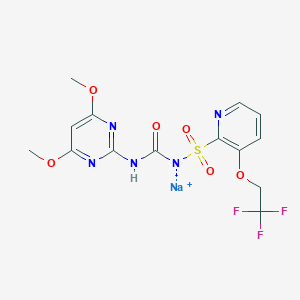
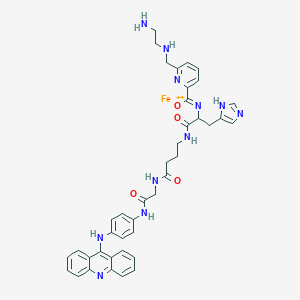
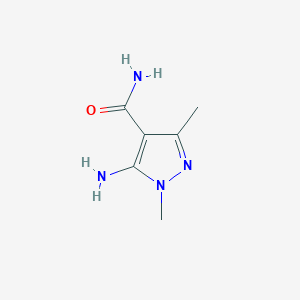
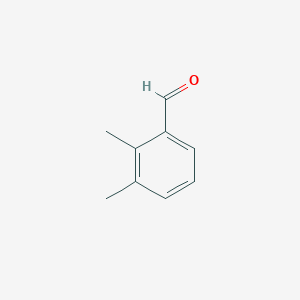
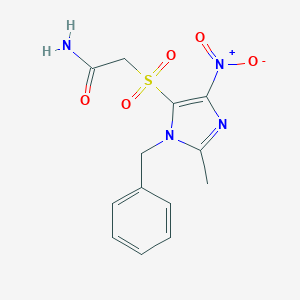
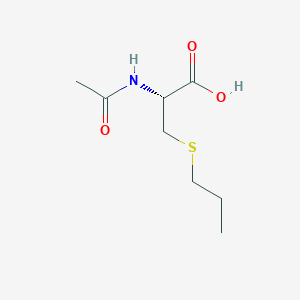
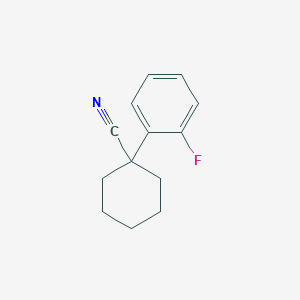
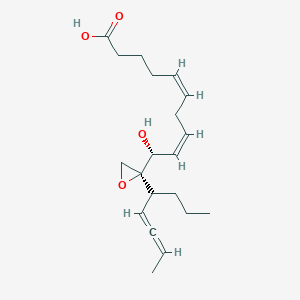
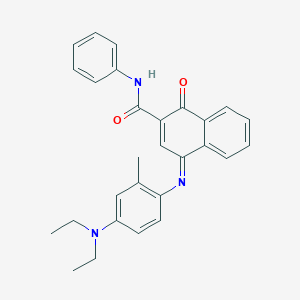
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
